molecular formula C17H26O B14485151 Heptadeca-1,6,11,16-tetraen-9-one CAS No. 65535-01-5

Heptadeca-1,6,11,16-tetraen-9-one

Cat. No.: B14485151
CAS No.: 65535-01-5
M. Wt: 246.4 g/mol
InChI Key: CHJKBCJVQPTOJM-UHFFFAOYSA-N
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Description

Heptadeca-1,6,11,16-tetraen-9-one is a polyunsaturated ketone with a 17-carbon backbone featuring conjugated double bonds at positions 1, 6, 11, and 16, and a ketone group at position 7. The conjugated diene-ketone system may confer unique electronic properties, influencing reactivity or interactions with biological targets. Notably, structurally analogous compounds in the evidence highlight applications in metal-organic frameworks (MOFs), endocrine activity, and natural product derivatives .

Properties

CAS No.

65535-01-5

Molecular Formula

C17H26O

Molecular Weight

246.4 g/mol

IUPAC Name

heptadeca-1,6,11,16-tetraen-9-one

InChI

InChI=1S/C17H26O/c1-3-5-7-9-11-13-15-17(18)16-14-12-10-8-6-4-2/h3-4,11-14H,1-2,5-10,15-16H2

InChI Key

CHJKBCJVQPTOJM-UHFFFAOYSA-N

Canonical SMILES

C=CCCCC=CCC(=O)CC=CCCCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of heptadeca-1,6,11,16-tetraen-9-one typically involves the use of starting materials that can provide the necessary carbon skeleton and functional groups. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired conjugated system. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions: Heptadeca-1,6,11,16-tetraen-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Heptadeca-1,6,11,16-tetraen-9-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying conjugated systems.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which heptadeca-1,6,11,16-tetraen-9-one exerts its effects involves interactions with various molecular targets and pathways. For example, its antioxidant activity may be due to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Heptadeca-1,6,11,16-tetraen-9-one with structurally or functionally related compounds from the evidence.

Structural Analogues in Metal-Organic Frameworks

A bis(macrocycle) complex, 7,7’-(2-hydroxypropane-1,3-diyl)bis{3,7,11,17-tetraazabicyclo[11.3.1]heptadeca-1(17),13,15-triene}, shares the "heptadeca" backbone but incorporates nitrogen heteroatoms and macrocyclic rings.

Key Comparison:

Property This compound Bis(macrocycle) Ligand
Functional Groups Ketone, conjugated dienes Hydroxy, tetraazabicyclo
Coordination Sites None (neutral hydrocarbon) Multiple N-donors
Application Hypothetical: Organic synthesis MOFs, magnetism

Bioactive Fatty Acid Derivatives

Hydroperoxy/hydroxy fatty acids like (9S)-HPOT and (13S)-HODE () share unsaturated backbones but feature hydroperoxy, hydroxy, or carboxylate groups. These compounds are involved in oxidative stress signaling and inflammation. In contrast, the target’s ketone group and lack of polar oxygenated moieties (e.g., -OOH or -OH) suggest distinct solubility and bioactivity profiles. For instance, (9S)-HPOT ’s hydroperoxy group enhances its role as a lipid peroxidation marker, whereas the ketone in this compound may favor electrophilic reactivity .

Key Comparison:

Property This compound (9S)-HPOT
Functional Groups Ketone, dienes Hydroperoxy, carboxylate
Bioactivity Hypothetical: Electrophilic Lipid signaling, inflammation
Solubility Likely nonpolar Amphiphilic

Cyclic and Polycyclic Analogues

The triazatetracycloheptadecatetraene dione in ( (2R,8R)-2-(2H-1,3-benzodioxol-5-yl)-6-methyl-3,6,17-triazatetracyclo[...]) and Pareirubrine A () feature fused polycyclic systems. Pareirubrine A’s azuleno-isoquinoline scaffold includes methoxy and ketone groups, but its rigid structure contrasts with the target’s linearity. Such cyclic systems often exhibit enhanced stability and specificity in biological interactions (e.g., enzyme inhibition), whereas linear polyenes like the target compound may prioritize conjugation-dependent electronic properties .

Key Comparison:

Property This compound Pareirubrine A
Backbone Linear polyene Azuleno-isoquinoline
Functional Groups Ketone Methoxy, ketone
Bioactivity Potential Conjugation-dependent Enzyme inhibition

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